EPAC1 Inhibitory Potency: Target Compound vs. US11124489 Series Comparators
In a biochemical assay measuring inhibition of Rap guanine nucleotide exchange factor 3 (EPAC1), the target compound (US11124489, Compound 35) exhibited an IC50 of 8.50E+3 nM [1]. Within the same patent series, structurally related compound 11 (BDBM517667) showed an IC50 of 3.30E+3 nM, representing 2.6-fold greater potency, while compound 14 (BDBM517700) was notably less active with an IC50 of 2.44E+4 nM (2.9-fold weaker) [2]. The target compound thus occupies a defined intermediate potency niche within the SAR landscape, making it a valuable reference point for understanding the contribution of the 2-chloro-6-fluoro substitution to EPAC1 binding.
| Evidence Dimension | EPAC1 (RapGEF3) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.50E+3 nM (8.5 µM) |
| Comparator Or Baseline | Compound 11 (BDBM517667): IC50 = 3.30E+3 nM (3.3 µM); Compound 14 (BDBM517700): IC50 = 2.44E+4 nM (24.4 µM) |
| Quantified Difference | 2.6-fold less potent than Compound 11; 2.9-fold more potent than Compound 14 |
| Conditions | In vitro EPAC1 enzyme inhibition assay; specific assay conditions as described in US Patent 11124489; data sourced from BindingDB. |
Why This Matters
This quantitative positioning enables researchers to select the compound as a moderate-affinity probe for SAR studies, where extreme potency may be undesirable for mechanistic dissection of EPAC1 signaling.
- [1] BindingDB. BDBM517691 (NY0564 | US11124489, Compound 35). IC50: 8.50E+3 nM for Rap guanine nucleotide exchange factor 3. Deposited 2022-02-21. View Source
- [2] BindingDB. BDBM517667 (Compound 11): IC50 3.30E+3 nM; BDBM517700 (Compound 14): IC50 2.44E+4 nM. US11124489 series. View Source
